molecular formula C20H16F3N3OS B2724543 2-(propylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536716-26-4

2-(propylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2724543
CAS No.: 536716-26-4
M. Wt: 403.42
InChI Key: XNEYWENWLCSJEC-UHFFFAOYSA-N
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Description

2-(propylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a potent and selective small molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), also known as the FMS receptor. This compound has emerged as a critical pharmacological tool for investigating the tumor microenvironment, specifically the role of tumor-associated macrophages (TAMs). By selectively inhibiting CSF1R signaling, it effectively blocks the survival, proliferation, and differentiation of monocytes and macrophages. This action makes it invaluable in preclinical research for studying diseases driven by aberrant macrophage activity, including cancer, fibrosis, and inflammatory disorders. In oncology, its application allows researchers to deplete TAMs, which are often pro-tumorigenic, thereby assessing the contribution of these immune cells to tumor progression, immunosuppression, and response to chemotherapy or immunotherapy. The compound's specific targeting of the CSF1/CSF1R axis provides a pathway to explore novel therapeutic strategies aimed at modulating the immune landscape within tumors and other diseased tissues.

Properties

IUPAC Name

2-propylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3OS/c1-2-10-28-19-25-16-14-8-3-4-9-15(14)24-17(16)18(27)26(19)13-7-5-6-12(11-13)20(21,22)23/h3-9,11,24H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEYWENWLCSJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Propylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyrimidine structure with an indole moiety, which may contribute to its pharmacological properties. The trifluoromethyl and propylsulfanyl groups enhance its chemical reactivity and biological efficacy.

The compound's molecular formula is C15H14F3N3OSC_{15}H_{14}F_3N_3OS, and it possesses a molecular weight of 365.35 g/mol. Its structural characteristics include:

  • Pyrimidine-Indole Fusion : This arrangement is known for various biological activities.
  • Trifluoromethyl Group : Often increases lipophilicity and enhances binding affinity to biological targets.
  • Propylsulfanyl Substituent : May influence the compound's solubility and reactivity.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities, particularly in anticancer and antibacterial domains.

Anticancer Properties

Several studies have investigated the anticancer potential of pyrimidine derivatives. For instance:

  • Cell Line Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). The IC50 values for these compounds ranged from 12.4 μM to 52.1 μM compared to Doxorubicin, a standard chemotherapy agent .
  • Mechanism of Action : The mechanism by which these compounds exert their effects may involve the down-regulation of critical genes associated with tumor growth and survival, such as EGFR, KRAS, and TP53 .

Antibacterial Activity

The antibacterial activity of compounds related to this class has also been explored:

  • Biofilm Inhibition : A study highlighted that certain pyrimidine derivatives could inhibit biofilm formation in Salmonella species without affecting planktonic growth, thus reducing the risk of resistance development .
  • Minimum Inhibitory Concentrations (MIC) : Derivatives exhibited MIC values ranging from 4.88 µg/mL against various bacterial strains like E. coli and C. albicans, indicating potent antibacterial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds:

  • Trifluoromethyl Influence : The presence of trifluoromethyl groups typically enhances binding interactions with target proteins due to increased electron-withdrawing effects, leading to improved potency.
  • Sulfanyl Group Role : The propylsulfanyl group may improve solubility and bioavailability, contributing to enhanced pharmacological effects.

Case Studies

  • Study on Anticancer Activity :
    • Researchers tested various derivatives against eight human cancer cell lines.
    • Notable findings included significant IC50 values for selected compounds outperforming Doxorubicin in specific cell lines .
  • Investigation of Antibacterial Effects :
    • A screening of over 20,000 compounds identified several hits capable of preventing biofilm formation in Salmonella, demonstrating the importance of structural features in biological efficacy .

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound (Reference) R2 (Sulfanyl Group) R3 (Aryl Group) Molecular Weight Notable Features
Target Compound Propylsulfanyl 3-(Trifluoromethyl)phenyl ~420 (estimated) Balanced lipophilicity; CF3 enhances electronic effects
(ZINC2720744) Isopropylsulfanyl 3-Methoxyphenyl 407.47 Methoxy group as electron donor; increased steric bulk at R2
Benzylsulfanyl 3-(Trifluoromethyl)phenyl ~450 (estimated) Higher lipophilicity due to benzyl group; shared CF3 moiety
(ZINC2720946) Phenacylsulfanyl 4-Chlorophenyl ~480 (estimated) Chloro substituent (electron-withdrawing); ketone in R2 enables hydrogen bonding
(ZINC2720696) Dihydroindol-oxoethyl-S 3,5-Dimethylphenyl 512.58 Bulky heterocyclic R2; dimethylphenyl increases steric hindrance
(BA98439) Acetamide-linked-S 3-Methoxyphenyl 524.51 Polar acetamide group improves solubility; methoxy modulates electronic profile

Key Observations

R2 Substituent Effects :

  • Propylsulfanyl (target) offers a balance between lipophilicity and steric bulk, unlike bulkier isopropyl or benzyl groups ().
  • Phenacylsulfanyl () introduces a ketone, enabling hydrogen bonding but increasing molecular weight.
  • Acetamide-linked sulfanyl () enhances solubility, which may improve bioavailability .

3-Methoxyphenyl () provides electron-donating properties, which may alter selectivity in enzyme inhibition. 4-Chlorophenyl () and 3,5-dimethylphenyl () modulate steric and electronic profiles, affecting binding pocket interactions.

Physicochemical Properties :

  • The target compound’s estimated molecular weight (~420) is lower than analogs with complex R2 groups (e.g., : 512.58), suggesting better membrane permeability.
  • Lipophilicity trends: Benzylsulfanyl () > Phenacylsulfanyl () > Propylsulfanyl (target) > Acetamide-linked ().

Q & A

Basic: What synthetic methodologies are recommended for constructing the pyrimido[5,4-b]indol-4-one core of this compound?

Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Condensation of indole derivatives with pyrimidine precursors under basic conditions (e.g., NaOH/DMF) to form the pyrimidoindole backbone .

Functionalization : Introduction of the propylsulfanyl group via nucleophilic substitution or thiol-alkylation reactions. For example, reacting a thiol-containing intermediate with 1-bromopropane in the presence of a base like K₂CO₃ .

Trifluoromethylphenyl Incorporation : Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the 3-(trifluoromethyl)phenyl group .
Key Considerations : Optimize reaction temperatures (60–100°C) and solvent systems (DMF, THF) to improve yields (reported 45–68% in analogous syntheses) .

Basic: Which spectroscopic techniques are most effective for structural elucidation?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., indole NH at δ 10–12 ppm, trifluoromethyl signals at δ 120–125 ppm in ¹³C) and confirms substituent positions .
    • 19F NMR : Detects the -CF₃ group (δ -60 to -65 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 441.56 for C₂₃H₂₀F₃N₃OS) and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anti-convulsant vs. enzyme inhibition)?

Answer:
Contradictions often arise from:

  • Structural Analogues : Minor substituent changes (e.g., propylsulfanyl vs. allyl groups) alter target selectivity .
  • Assay Conditions : Variability in cell lines (e.g., neuronal vs. cancer models) or concentration ranges (IC₅₀ values differ by >10 µM across studies) .
    Methodological Solutions :
    • Conduct dose-response curves across multiple assays (e.g., GABA receptor binding vs. kinase inhibition) .
    • Use molecular docking to compare binding affinities for targets like serotonin receptors (Ki values: 0.5–5 µM) .

Advanced: What strategies optimize reaction yields for derivatives with enhanced bioactivity?

Answer:

  • Parallel Synthesis : Screen substituents (e.g., replacing propylsulfanyl with bulkier thioethers) to enhance lipophilicity (logP >3.5 correlates with blood-brain barrier penetration) .
  • Catalytic Systems : Use Pd/Cu catalysts for cross-couplings to reduce side products (yield improvement: 20–30%) .
  • Purification : Employ flash chromatography (hexane/EtOAc gradients) or HPLC (C18 column, 70% MeCN) for >95% purity .

Basic: What are the critical physicochemical properties influencing bioavailability?

Answer:

PropertyValue/RangeImpact
Molecular Weight 441.56 g/molModerate (ideal for CNS penetration)
logP 3.8 (calculated)High lipophilicity enhances membrane permeability
Solubility <10 µM in aqueous bufferLimits oral bioavailability; requires formulation optimization

Advanced: How can researchers validate the compound’s mechanism of action in neurological models?

Answer:

  • In Vitro Models :
    • Patch-Clamp Electrophysiology : Measure ion channel modulation (e.g., GABAₐ receptor currents in hippocampal neurons) .
    • Calcium Imaging : Assess intracellular Ca²⁺ flux in response to glutamate receptor activation .
  • In Vivo Models :
    • Rodent Seizure Models : Test anticonvulsant efficacy (e.g., pentylenetetrazole-induced seizures) with dose-dependent latency improvements .
    • Microdialysis : Monitor neurotransmitter levels (e.g., serotonin, dopamine) in brain extracellular fluid .

Basic: What are common pitfalls in stability studies, and how can they be mitigated?

Answer:

  • Degradation Pathways :
    • Hydrolysis : Susceptibility of the sulfanyl group in acidic conditions (pH <4). Mitigation: Store at pH 6–7 .
    • Oxidation : Propylsulfanyl to sulfoxide derivatives. Mitigation: Use antioxidants (e.g., BHT) in formulations .
  • Analytical Validation : Use forced degradation studies (40°C/75% RH for 4 weeks) with LC-MS tracking .

Advanced: How does the trifluoromethyl group influence binding to aromatic receptors?

Answer:

  • Electron-Withdrawing Effect : Enhances hydrogen bonding with residues like Tyr²³⁵ in serotonin receptors (docking score: -9.2 kcal/mol vs. -7.5 for non-CF₃ analogues) .
  • Hydrophobic Interactions : The -CF₃ group occupies hydrophobic pockets in enzyme active sites (e.g., COX-2, IC₅₀ = 1.2 µM) .

Basic: What computational tools are recommended for preliminary SAR studies?

Answer:

  • Software : Schrödinger Suite (Glide for docking), AutoDock Vina, or MOE for QSAR modeling .
  • Parameters : Focus on steric bulk (van der Waals radii) and electrostatic potential maps to predict substituent effects .

Advanced: What experimental designs address low reproducibility in enzymatic assays?

Answer:

  • Controls : Include reference inhibitors (e.g., indomethacin for COX-2) and normalize data to internal standards .
  • Replicates : Perform triplicate runs with independent compound batches to exclude batch variability (RSD <15%) .
  • Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) to stabilize enzyme-substrate interactions .

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